molecular formula C15H17FN2O3 B7345747 (3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide

(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide

Cat. No. B7345747
M. Wt: 292.30 g/mol
InChI Key: HDASOLRAMGTWEY-JTQLQIEISA-N
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Description

(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide, also known as FOXC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FOXC is a derivative of the oxolane-3-carboxamide family and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for various diseases, such as cancer, HIV, and autoimmune disorders.

Mechanism of Action

The mechanism of action of (3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of the proteasome pathway, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of the HIV virus.

Advantages and Limitations for Lab Experiments

(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for therapeutic applications. However, this compound has some limitations, including its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several potential future directions for (3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide research. One area of interest is the development of this compound as a therapeutic agent for various diseases, such as cancer and autoimmune disorders. Another area of interest is the study of this compound's mechanism of action and its interaction with cellular signaling pathways. Additionally, further research is needed to explore the potential applications of this compound in other scientific fields, such as materials science and nanotechnology.

Synthesis Methods

(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of a fluoro-substituted phenylalanine derivative, which is reacted with an oxolane-3-carboxylic acid derivative. The reaction is catalyzed by an appropriate coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a suitable base, such as N,N-diisopropylethylamine (DIPEA). The product is then purified through various methods, such as column chromatography or recrystallization, to obtain pure this compound.

properties

IUPAC Name

(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-12-4-3-11(18-6-1-2-14(18)19)8-13(12)17-15(20)10-5-7-21-9-10/h3-4,8,10H,1-2,5-7,9H2,(H,17,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDASOLRAMGTWEY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)NC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)NC(=O)[C@H]3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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